![molecular formula C17H21N3O2 B7637979 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the inhibition of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one enzymes. 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one enzymes are involved in DNA repair mechanisms, and their inhibition can lead to DNA damage and cell death in cancer cells that have defects in DNA repair. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Biochemical and physiological effects:
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been shown to have potent anticancer effects in preclinical studies. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one in lab experiments is its potency as a 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitor. This compound has been shown to be more potent than other 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as olaparib. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as this compound, in cancer patients. Additionally, there is ongoing research on the potential applications of this compound in other diseases, such as inflammatory bowel disease and stroke.
Synthesemethoden
The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the reaction of 2-methyl-4-quinazolinone with 1-azepan-1-yl-2-bromoethanone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been extensively studied for its potential applications in cancer treatment. 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as this compound, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-15-9-5-4-8-14(15)17(22)20(13)12-16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAMTQBRVLTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.